

# 5-Phenyl-1,10-phenanthroline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Phenyl-1,10-phenanthroline

Cat. No.: B1208429

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Phenyl-1,10-phenanthroline**, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in biological signaling pathways.

## Core Properties and Identification

**5-Phenyl-1,10-phenanthroline**, identified by the CAS Number 6153-89-5, is a derivative of 1,10-phenanthroline with a phenyl group substituted at the 5-position. This substitution enhances its steric and electronic properties, making it a valuable ligand for the formation of stable metal complexes.

## Physicochemical Data

The key physicochemical properties of **5-Phenyl-1,10-phenanthroline** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	6153-89-5
Molecular Formula	C <sub>18</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	256.31 g/mol
Melting Point	103-104 °C
Boiling Point	468.8±20.0 °C at 760 mmHg
Density	1.2±0.1 g/cm <sup>3</sup>
Appearance	Off-white to yellow crystalline powder
Solubility	Soluble in common organic solvents such as chloroform, dichloromethane, and methanol.

## Synthesis and Experimental Protocols

The synthesis of **5-Phenyl-1,10-phenanthroline** can be achieved through established methods for quinoline and phenanthroline synthesis, such as the Skraup or Friedländer reactions. Below is a representative experimental protocol based on the Friedländer annulation.

### Synthesis of 5-Phenyl-1,10-phenanthroline via Friedländer Annulation

This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group. For **5-Phenyl-1,10-phenanthroline**, a common precursor is 8-amino-7-quinolinecarbaldehyde.

Materials:

- 8-amino-7-quinolinecarbaldehyde
- Phenylacetaldehyde
- Potassium hydroxide (or other suitable base)

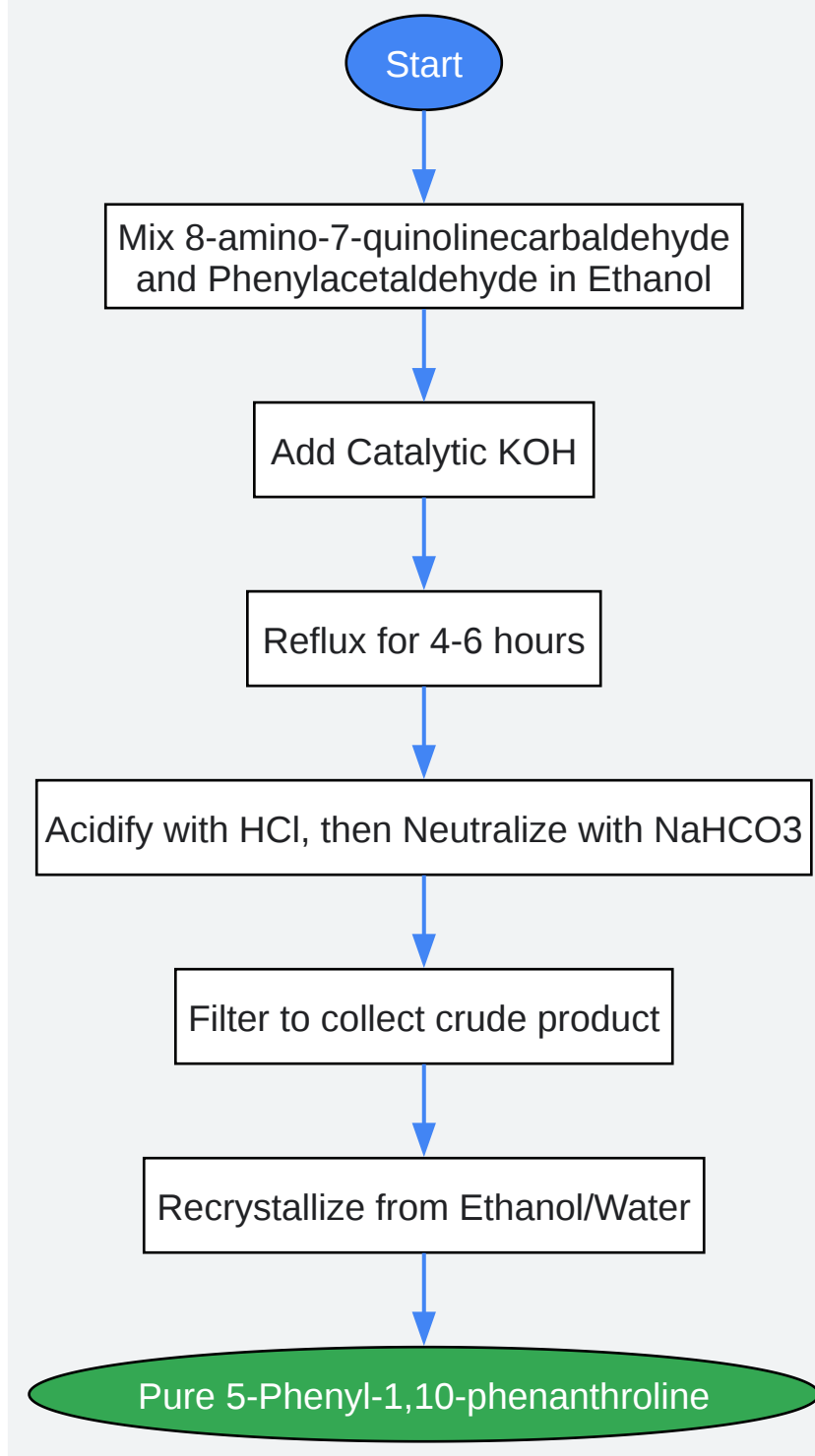
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for neutralization)

#### Procedure:

- Dissolve 8-amino-7-quinolinecarbaldehyde and a stoichiometric equivalent of phenylacetaldehyde in ethanol in a round-bottom flask.
- Add a catalytic amount of potassium hydroxide to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
- Neutralize the solution with sodium bicarbonate.
- The crude product will precipitate out of the solution. Collect the solid by filtration.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Phenyl-1,10-phenanthroline**.

## Experimental Workflow for Synthesis

## Synthesis of 5-Phenyl-1,10-phenanthroline



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A streamlined workflow for the synthesis of **5-Phenyl-1,10-phenanthroline**.

## Applications in Research and Drug Development

**5-Phenyl-1,10-phenanthroline** is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals. These metal complexes exhibit interesting photophysical and electrochemical properties, leading to their application in catalysis, sensing, and as potential therapeutic agents.

## Metal Complex Formation and DNA Intercalation

Metal complexes of **5-Phenyl-1,10-phenanthroline**, particularly with copper(II), have shown significant potential as anticancer agents. One of the primary mechanisms of their cytotoxic activity is through interaction with DNA. The planar phenanthroline ring system allows the complex to intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis.

## Experimental Protocol: DNA Intercalation Assay

Objective: To determine the ability of a **5-Phenyl-1,10-phenanthroline** metal complex to intercalate with DNA.

Materials:

- **5-Phenyl-1,10-phenanthroline** metal complex (e.g., copper complex)
- Calf Thymus DNA (ct-DNA)
- Tris-HCl buffer (pH 7.4)
- Ethidium bromide (EtBr)
- Fluorescence spectrophotometer

Procedure:

- Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.

- Prepare a stock solution of the **5-Phenyl-1,10-phenanthroline** metal complex in a suitable solvent (e.g., DMSO).
- In a quartz cuvette, mix the ct-DNA solution with ethidium bromide. Allow it to incubate to form a stable DNA-EtBr complex.
- Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
- Titrate the DNA-EtBr solution with increasing concentrations of the **5-Phenyl-1,10-phenanthroline** metal complex.
- After each addition, incubate for a few minutes and then record the fluorescence spectrum.
- A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting intercalation by the metal complex.

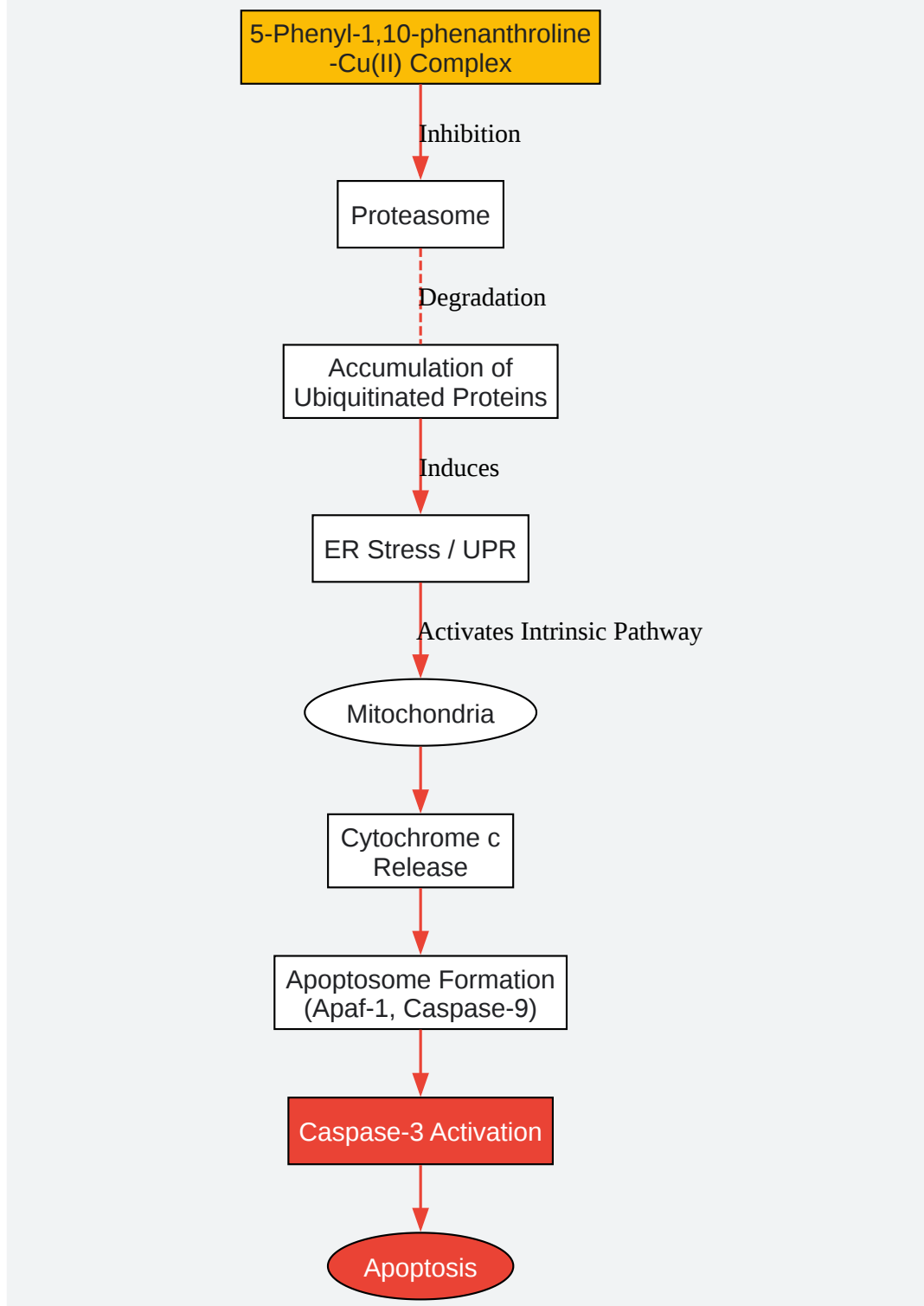
## Cytotoxicity and Apoptosis Induction

Metal complexes of **5-Phenyl-1,10-phenanthroline** have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death. One of the key mechanisms implicated is the inhibition of the proteasome, a cellular machinery responsible for protein degradation.

## Signaling Pathway: Apoptosis via Proteasome Inhibition

Inhibition of the proteasome by **5-Phenyl-1,10-phenanthroline**-metal complexes leads to the accumulation of ubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This cellular stress activates a cascade of signaling events that converge on the activation of caspases, the key executioners of apoptosis. The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome.

## Apoptosis Signaling Pathway Induced by 5-Phenyl-1,10-phenanthroline-Cu(II) Complex

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Apoptosis induction via proteasome inhibition by a **5-Phenyl-1,10-phenanthroline-Cu(II)** complex.

## Conclusion

**5-Phenyl-1,10-phenanthroline** is a compound of significant interest with a well-defined set of properties and a growing number of applications. Its ability to form stable metal complexes that can interact with biological macromolecules like DNA makes it a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into its synthesis, the properties of its various metal complexes, and their detailed mechanisms of action will continue to expand its utility in science and medicine.

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